Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate
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Overview
Description
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions . The benzyl and cyclopropyl groups are then introduced through subsequent reactions, often involving the use of reagents such as benzyl chloride and cyclopropylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, while the benzyl and cyclopropyl groups contribute to the compound’s overall stability and activity . The exact pathways involved may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate.
Cyclopropyl Compounds: Other compounds containing the cyclopropyl group, such as cyclopropylamines, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its combination of the pyrrolidine ring with both benzyl and cyclopropyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H27N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(21)12-22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3 |
InChI Key |
OGUXCAFCWBTJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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